![molecular formula C27H33IO3S B114297 Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS No. 142342-33-4](/img/structure/B114297.png)
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Overview
Description
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, also known as PhI (OTs)2, is a powerful oxidizing agent that has been widely used in organic synthesis. It is a white crystalline solid that is soluble in many organic solvents. It is also known as a cationic photoinitiator and a photoacid generator .
Molecular Structure Analysis
The molecular formula of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is C27H33IO3S . It has an average mass of 564.519 Da and a monoisotopic mass of 564.119507 Da .Physical And Chemical Properties Analysis
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a white crystalline solid. It has a melting point of 237-240 °C . It is soluble in PGMEA (<1%), γ-butyrolactone (~10%), and ethyl lactate (~10%) .Scientific Research Applications
Synthesis and Structural Studies
- Ligand Synthesis for Phosphorus Compounds : Tetraarylphenyls containing p-tert-butylphenyl groups are utilized in synthesizing compounds with two phosphorus centers, highlighting the importance of sterically demanding ligands (Shah et al., 2000).
- Borafluorene Derivatives : 1-(4-tert-butylphenyl)-7-tert-butyl-9-(bis-2,6-(4-tert-butylphenyl)phenyl)-9-borafluorene, showcasing the role of tert-butylphenyl groups in the formation of complex molecular structures (Wehmschulte et al., 2001).
Material Science and Polymer Chemistry
- Polyimide Development : Bis(triarylamine)-based polyimides demonstrate significant applications in flexible electrochromic devices due to their thermal stability and reversible electrochromic behaviors (Wang & Hsiao, 2014).
- Advanced Photoinitiating Systems : Utilization in photopolymerization and 3D printing technologies, particularly in the development of novel photoinitiating systems for LED-based polymerization (Chen et al., 2021).
Analytical Chemistry
- Enhanced MALDI-TOFMS Detection : Binary iodonium salts, including bis(4-tert-butylphenyl)iodonium, have proven effective in improving the detection of sulfo-peptides in mass spectrometry, underscoring their analytical applications (Ueki & Yamaguchi, 2006).
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : In OLED technology, compounds like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine demonstrate the critical role of tert-butylphenyl derivatives in improving device performance (Wang et al., 2001).
Chemical Synthesis
- Bis(4-tert-butylphenyl)aminoxyl Synthesis : Demonstrates the efficiency of copper and silver ions in catalyzing the oxidation of hydroxylamines, pertinent in the synthesis of bis(4-tert-butylphenyl)aminoxyl (Golubev & Sen', 2013).
Photoresist Materials
- Chemically Amplified Photoresists : 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates, which generate p-toluenesulfonic acid, are used in photoresists, highlighting the relevance of such compounds in developing highly sensitive imaging materials (Ito & Ichimura, 2000).
Safety And Hazards
According to the safety data sheet, if breathed in, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFJTOGXLEPIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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